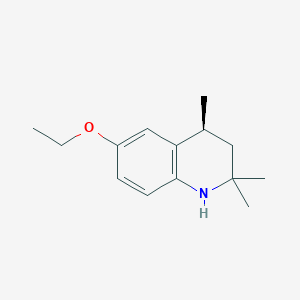![molecular formula C6H5BrN2S B15068435 2-Bromo-7-methylimidazo[5,1-b]thiazole CAS No. 1379323-96-2](/img/structure/B15068435.png)
2-Bromo-7-methylimidazo[5,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-methylimidazo[5,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylimidazo[5,1-b]thiazole typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the use of phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.
Industrial Production Methods
In an industrial setting, the synthesis of imidazo[2,1-b]thiazole derivatives can be achieved using a three-reactor multistage system with a continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted imidazo[5,1-b]thiazoles.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-methylimidazo[5,1-b]thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-methylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with G-protein-coupled receptors, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[2,1-b]thiazole: This compound is structurally similar but lacks the bromine atom.
Imidazo[2,1-b]thiazine: Another related compound with a different ring structure.
Levamisole: A well-known anthelmintic drug that is a hydrogenated derivative of imidazo[2,1-b]thiazole.
Uniqueness
2-Bromo-7-methylimidazo[5,1-b]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
CAS-Nummer |
1379323-96-2 |
|---|---|
Molekularformel |
C6H5BrN2S |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-bromo-7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H5BrN2S/c1-4-6-9(3-8-4)2-5(7)10-6/h2-3H,1H3 |
InChI-Schlüssel |
RBDFLWLOMGZUDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2N(C=C(S2)Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)





![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)



![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)

